REACTION_CXSMILES
|
CC(=CC)C.Cl([O-])=O.[Na+].[CH2:10]([O:17][C:18]1[C:25]([CH3:26])=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][C:19]=1[CH3:27])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.P([O-])(O)(O)=[O:29].[K+]>O.CC(O)(C)C>[CH2:10]([O:17][C:18]1[C:25]([CH3:26])=[CH:24][C:21]([C:22]([OH:29])=[O:23])=[CH:20][C:19]=1[CH3:27])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
3.31 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
455 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1C)C
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
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P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O.CC(C)(C)O
|
Name
|
|
Quantity
|
991 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 25° C. for 4 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 25° C. for 15 h
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently partitioned between EtOAc (120 mL) and 0.02N aq. HCl (50 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (silica gel, 0-100% EtOAc/Hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |